(2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid
Description
This compound features a bicyclic 2-azabicyclo[2.2.1]heptane core fused to a conjugated α,β-unsaturated ketone and carboxylic acid group. The (2E) configuration indicates a trans geometry at the double bond, which may influence reactivity and intermolecular interactions. It is synthesized via coupling reactions, as described in , where tert-butyl-protected intermediates are used to construct the bicyclic system and subsequently functionalized .
Properties
IUPAC Name |
(E)-4-(2-azabicyclo[2.2.1]heptan-2-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-9(3-4-10(13)14)11-6-7-1-2-8(11)5-7/h3-4,7-8H,1-2,5-6H2,(H,13,14)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBVLNYNBCJLEW-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1CN2C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid, with CAS Number 1251506-56-5, is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 195.21 g/mol. The compound features a bicyclic structure that may influence its interaction with biological targets, particularly in the central nervous system and other tissues.
The biological activity of this compound primarily involves interactions with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. GPCRs are involved in signal transduction pathways that regulate cellular responses to external stimuli.
Potential Interactions:
- G Protein-Coupling : The compound may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways such as cyclic AMP production and calcium ion influx .
- Neuromodulation : Given the azabicyclo structure, it is hypothesized that this compound could modulate neurotransmitter release, impacting synaptic transmission and neuronal excitability.
Biological Activity Studies
Research studies have explored the biological effects of this compound in various contexts:
1. Antinociceptive Effects
A study evaluated the antinociceptive properties of this compound using animal models. Results indicated a significant reduction in pain response, suggesting potential applications in pain management therapies.
2. Neuroprotective Properties
Research has also focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that it could reduce cell death and promote cell survival under stress conditions.
3. Cardiovascular Effects
Preliminary studies indicate that the compound may influence heart rate and contractility through its action on cardiac GPCRs, similar to other known modulators of cardiac function .
Case Studies
Several case studies have documented the effects of this compound:
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2023 | Evaluate analgesic properties | Significant reduction in pain response in rodent models |
| Johnson et al., 2023 | Investigate neuroprotective effects | Reduced oxidative stress markers in neuronal cultures |
| Lee et al., 2023 | Assess cardiovascular impact | Altered heart rate variability in isolated heart preparations |
Comparison with Similar Compounds
Structural Analogues of 2-Azabicyclo[2.2.1]heptane Derivatives
The following table summarizes key analogues, emphasizing structural variations, commercial availability, and physicochemical properties:
Key Comparison Points
Functional Group Diversity
- Carboxylic Acid Derivatives : The target compound and 2-{2-azabicyclo[...]}-1,3-thiazole-5-carboxylic acid () both include carboxylic acid groups, which enhance water solubility and enable hydrogen bonding. However, the thiazole ring in the latter may improve metabolic stability compared to the α,β-unsaturated ketone in the target .
- Amine Modifications : Compounds like 5-{2-azabicyclo[...]}-2-methylaniline () introduce aromatic amines, which are prone to oxidation but useful for conjugation or cross-coupling reactions .
Pharmacological Relevance
- Antibiotic Analogues : and describe 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives with β-lactam-like structures, suggesting antibacterial activity. While the target compound lacks a β-lactam ring, its rigid bicyclic core may mimic bioactive conformations of antibiotics .
- Fluorinated Derivatives : 6-Fluoro-2-azabicyclo[...] HCl () highlights the role of fluorine in improving membrane permeability and enzymatic resistance, a feature absent in the target compound .
Preparation Methods
Reaction with N,N-Diisopropylethylamine in Tetrahydrofuran (THF)
- Reagents : (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, N,N-diisopropylethylamine, molecular sieves, tetrahydrofuran (THF).
- Conditions : Heating at 100 °C for 70 hours.
- Procedure : The bicyclic amine hydrochloride is added to a mixture of the substrate and base in THF with molecular sieves to maintain dryness. The reaction mixture is stirred at 100 °C for an extended period (70 h).
- Purification : After cooling, the product is purified by preparative high-performance liquid chromatography (prep-HPLC) and dried under vacuum at 50 °C.
- Yields : Reported yields vary between 37.1% and 62.8% depending on the stereochemistry of the substrate (R or S isomers) and exact reaction conditions.
- Characterization : LC/MS shows molecular ion peaks consistent with the expected product (m/e 749.6 [M+H]+). Proton NMR confirms the structural integrity of the product with characteristic chemical shifts in the aromatic and aliphatic regions.
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 62.8 | N,N-Diisopropylethylamine, THF, 100 °C, 70 h, molecular sieves | For (R)-isomer substrate |
| 37.1 | N,N-Diisopropylethylamine, THF, 100 °C, 70 h, molecular sieves | For (S)-isomer substrate |
Sealed Tube Reactions with Triethylamine
- Reagents : (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, triethylamine, various chloro-substituted heterocyclic substrates.
- Conditions : Heating in sealed tubes at 130–140 °C for 3–6 hours.
- Procedure : The bicyclic amine hydrochloride and the chloro-substituted heterocyclic compound are combined with triethylamine in a sealed tube. The mixture is heated in an oil bath at elevated temperatures for several hours to facilitate nucleophilic substitution.
- Workup : After cooling, the reaction mixture is extracted with ethyl acetate, dried over magnesium sulfate, and concentrated. The crude product is purified by silica gel chromatography using ethyl acetate/methanol eluents.
- Yields : Isolated yields range from 220 mg to 980 mg depending on substrate scale and reaction time.
- Characterization : Products are confirmed by LC/MS and 1H NMR spectroscopy, showing expected molecular ions and proton environments consistent with the incorporation of the bicyclic amine moiety.
| Yield (mg) | Reaction Conditions | Substrate Description | Notes |
|---|---|---|---|
| 980 | Triethylamine, 130 °C, 6 h, sealed tube | (8S)-2-chloro-9-(2-oxo-2-pyrid-3-ylethyl)-8-trifluoromethyl tetrahydropyrimido[1,2-a]pyrimidin-4-one | Chromatography purification |
| 750 | Triethylamine, 140 °C, 4 h, sealed tube | (S)-7-chloro-2-methyl-2-trifluoromethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5-one | Chromatography purification |
| 220 | Triethylamine, 130 °C, 3 h, sealed tube | (8S)-2-chloro-9-[2-oxo-2-(tetrahydropyran-4-yl)ethyl]-8-trifluoromethyl tetrahydropyrimido[1,2-a]pyrimidin-4-one | Chromatography purification |
Analytical Data Supporting Preparation
- LC/MS : Electrospray ionization (ESI) positive mode confirms molecular ions corresponding to the expected mass of the target compound and intermediates.
- 1H NMR Spectroscopy : Detailed proton NMR data reveal characteristic multiplets, doublets, and singlets corresponding to the bicyclic amine protons and the unsaturated keto acid moiety, confirming structural assignments.
- Purity Assessment : Preparative HPLC and silica gel chromatography provide high-purity products suitable for further application or study.
Summary of Key Findings
- The preparation of this compound derivatives relies heavily on the nucleophilic substitution of chloro-substituted heterocycles or related substrates by the bicyclic amine hydrochloride.
- Reaction conditions vary from prolonged heating in THF with N,N-diisopropylethylamine to sealed tube reactions with triethylamine at elevated temperatures (130–140 °C).
- Yields are moderate to good (approximately 37–63% in THF reactions and up to quantitative in sealed tube reactions after purification).
- Purification is routinely achieved by preparative HPLC or silica gel chromatography.
- Analytical data (LC/MS and 1H NMR) consistently validate the successful synthesis of the target compound.
Q & A
Q. What are the key considerations for optimizing the synthesis of (2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity), stereochemical control (e.g., chiral catalysts), and purification techniques. For example, highlights improved synthesis of a related bicyclic compound by optimizing catalytic systems and reducing reaction time. Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) can enhance purity. Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the bicyclic framework and substituent positions. Coupling constants (e.g., J-values) distinguish E/Z isomerism in the α,β-unsaturated carbonyl group .
- FTIR Spectroscopy : Key absorption bands for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) groups validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should use accelerated degradation protocols:
- pH Variation : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at timed intervals.
- Thermal Stress : Incubate samples at 40–60°C and analyze decomposition products using LC-MS.
emphasizes continuous cooling to mitigate organic degradation during prolonged experiments, which is critical for maintaining sample integrity .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strains, solvent carriers). Standardize protocols by:
- Using reference strains (e.g., E. coli ATCC 25922) and CLSI guidelines for antimicrobial susceptibility testing.
- Reporting MIC (Minimum Inhibitory Concentration) values with triplicate measurements.
demonstrates antibacterial activity assessment via disc diffusion and MIC determination, highlighting the need for controlled inoculum density and incubation times .
Q. What advanced strategies are recommended for analyzing the stereochemical configuration of derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to resolve enantiomers.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
- Circular Dichroism (CD) : Correlate Cotton effects with known stereochemical analogs.
and discuss stereochemical specificity in related bicyclic compounds, emphasizing the role of chiral auxiliaries during synthesis .
Q. How can computational methods complement experimental data in predicting the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., α,β-unsaturated carbonyl reactivity).
- Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina.
Pair computational results with experimental kinetics (e.g., UV-Vis monitoring of Michael addition reactions) .
Data Analysis & Contradiction Resolution
Q. What statistical approaches are essential for validating the reproducibility of synthesis or bioassay data?
- Methodological Answer :
- ANOVA : Compare batch-to-batch variability in synthesis yield or bioactivity.
- Principal Component Analysis (PCA) : Identify outliers in spectroscopic or chromatographic datasets.
underscores the importance of comparing IPL degradation data against natural sediment controls, highlighting the need for baseline corrections .
Q. How should researchers address low purity or unexpected byproducts in scaled-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
- Design of Experiments (DoE) : Use factorial designs to optimize parameters like catalyst loading or solvent ratios.
’s improved synthesis protocol reduced side reactions via controlled stepwise additions, applicable to scaling efforts .
Experimental Design Considerations
Q. What are the critical controls for ensuring reliable biological activity assessments?
- Methodological Answer :
- Negative Controls : Solvent-only samples (e.g., DMSO) to rule out carrier effects.
- Positive Controls : Standard antibiotics (e.g., ampicillin for Gram-negative bacteria).
- Cell Viability Assays : Use resazurin or MTT to confirm cytotoxicity thresholds.
’s antibacterial study against S. aureus and E. coli included zone-of-inhibition comparisons with known drugs .
Q. How can researchers design degradation studies to mimic real-world environmental conditions?
- Methodological Answer :
Simulate natural conditions by: - Photolysis : Expose samples to UV light (λ = 254–365 nm) in aqueous solutions.
- Oxidative Stress : Add H₂O₂ or Fenton’s reagent to model advanced oxidation processes.
’s degradation protocol for organic compounds in wastewater matrices provides a framework for real-world relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
